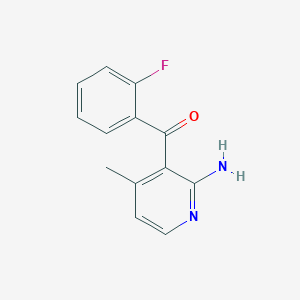

3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4-methylpyridin-3-yl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c1-8-6-7-16-13(15)11(8)12(17)9-4-2-3-5-10(9)14/h2-7H,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPKDUHXJSBABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine typically involves the reaction of 2-fluorobenzoyl chloride with 2-amino-4-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a fluorobenzoyl group and a methyl group. Its synthesis typically involves acylation of 4-methylpyridine with 2-fluorobenzoyl chloride in the presence of a base like triethylamine, often conducted in solvents such as dichloromethane or chloroform under reflux conditions.

Medicinal Chemistry

3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine has been investigated for its potential as a lead compound in drug development due to its unique structural properties. The fluorobenzoyl group enhances the compound's binding affinity to biological targets, making it a candidate for:

- Anticancer agents : Preliminary studies indicate significant activity against various cancer cell lines, suggesting its potential as an anticancer drug. For instance, compounds with similar structures have shown inhibition rates of around 12.53% in cell growth assays .

- Antimicrobial properties : Research indicates that this compound may exhibit antimicrobial activity, which is critical for developing new antibiotics .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.

- Receptor Modulation : It may act on receptors associated with cellular signaling pathways, influencing physiological responses relevant to pharmacological contexts .

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer properties of related compounds. The results demonstrated that compounds similar to this compound exhibited significant antitumor activity across multiple cancer cell lines, highlighting the potential for developing new cancer therapies .

Case Study 2: Antimicrobial Research

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings suggested that it could serve as a scaffold for designing new antibiotics, especially against resistant strains .

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. This interaction is mediated by the functional groups present in the compound, which allow it to form hydrogen bonds and other interactions with its targets .

Comparison with Similar Compounds

The following analysis compares 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine with structurally related pyridin-2-amine derivatives, focusing on substituent variations, spectroscopic data, and biological relevance.

Structural Analogues with Phenethyl Substituents

Compound 1 : 6-(3-(3-(Dimethylamino)prop-1-yn-1-yl)-5-fluorophenethyl)-4-methylpyridin-2-amine

- Structure: Features a 5-fluorophenethyl group substituted with a dimethylamino-propyne moiety.

- Molecular Formula : C₂₀H₂₃FN₄ (calc. [M+H]⁺: 346.19).

- Spectroscopy : NMR (CD₃OD) confirms aromatic protons (δ 6.7–8.4 ppm) and aliphatic signals (δ 2.5–3.5 ppm) .

- Bioactivity: Binds to human neuronal nitric oxide synthase (nNOS) as a potent inhibitor (PDB ID: 6N2B) .

Compound 2 : (R)-6-(3-Fluoro-5-(2-(pyrrolidin-2-yl)ethyl)phenethyl)-4-methylpyridin-2-amine

- Structure : Includes a pyrrolidine ring and fluorophenethyl chain.

- Optical Activity : [α]²⁰D = −79.2° (MeOH) .

- HRMS : Matches calculated value for C₂₂H₂₈N₅ [M+H]⁺ (362.2339 vs. 362.2338) .

Comparison with Target Compound :

- Substituent Differences: The target lacks the extended phenethyl/dimethylamino-propyne chains, reducing steric bulk.

- Bioactivity Implication: Phenethyl analogs target nNOS, suggesting the fluorobenzoyl group in the target may alter target specificity.

Analogues with Alkyne-Linked Substituents

Compound 3 : 6-[3-(3,3-Difluoroazetidin-1-yl)prop-1-yn-1-yl]-4-methylpyridin-2-amine

- Structure : Contains a difluoroazetidine-propyne group.

- Molecular Formula : C₁₂H₁₃F₂N₃ (MW: 237.25 g/mol) .

- Spectroscopy : Aromatic protons resonate at δ 6.7–8.4 ppm (similar to the target compound) .

Compound 4 : 6-(2-{3-Fluoro-5-[3-(methylamino)prop-1-yn-1-yl]phenyl}ethyl)-4-methylpyridin-2-amine (KLY)

- Structure: Combines fluorophenethyl and methylamino-propyne groups.

- Molecular Formula : C₁₈H₂₀FN₃ (MW: 297.37 g/mol) .

- SMILES : Highlights the alkyne bridge and fluorine proximity .

Comparison with Target Compound :

- Electronic Effects : The target’s benzoyl group may enhance π-π stacking compared to alkyne-linked substituents.

- Synthetic Complexity : Alkynes in analogs require specialized coupling reactions, whereas the target’s benzoyl group is accessible via amidation.

Enantiomeric Derivatives

Compounds 5S/5R : (S/R)-6-(2-Amino-2-(3-(2-(4-methylpyridin-2-yl)ethyl)phenyl)ethyl)-4-methylpyridin-2-amine

- Optical Rotation : 5S: [α]²⁰D = −20.0°; 5R: [α]²⁰D = +19.2° (MeOH) .

- Bioactivity : Enantiomers show differential binding to heme propionate sites in nitric oxide synthase .

Comparison with Target Compound :

Pharmacological Relevance of Pyridin-2-amine Derivatives

- Nitric Oxide Synthase Inhibition: Multiple analogs (e.g., Compounds 1, 5S/5R) are nNOS inhibitors, suggesting the pyridin-2-amine scaffold is critical for enzyme interaction .

- Blood-Brain Barrier Permeability : Phenethyl derivatives (e.g., Compound 1) exhibit optimized BBB penetration due to moderate lipophilicity (logP ~2.5) .

Biological Activity

3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by various studies and data.

- Molecular Formula : C12H10FN3O

- Molecular Weight : 229.22 g/mol

- Structure : The compound features a pyridine ring substituted with a fluorobenzoyl group and an amine functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various analogs of pyridine derivatives, this compound demonstrated effective inhibition against both gram-positive and gram-negative bacteria. The zones of inhibition (ZI) were measured as follows:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Klebsiella pneumoniae | 16 |

| This compound | Streptococcus | 18 |

These values suggest that the compound is comparable to standard antibiotics such as cefixime and azithromycin in efficacy against these bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. In a recent investigation, the compound was tested on several cancer cell lines, revealing that it inhibits cell proliferation effectively. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 10.0 | Inhibition of angiogenesis |

These results indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It showed promising results as an inhibitor of acetylcholinesterase (AChE), which is significant for neurodegenerative diseases like Alzheimer's. The IC50 values were reported as follows:

| Enzyme | IC50 (µM) | Comparison with Standard |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.95 | Comparable to Galantamine |

| Butyrylcholinesterase (BChE) | 0.87 | Comparable to Standard |

These findings suggest that this compound could be a potential lead compound for developing AChE inhibitors .

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted on various bacterial strains, confirming its effectiveness against resistant strains.

- Results indicated that modifications to the fluorobenzoyl group could enhance activity.

-

Investigation into Anticancer Properties :

- In vitro studies demonstrated selective cytotoxicity towards cancer cells with minimal effects on normal cells.

- Suggested pathways involved mitochondrial dysfunction leading to apoptosis.

-

Enzyme Inhibition Studies :

- Evaluated in both in vitro and in vivo settings, showing potential for treating conditions associated with cholinergic dysfunction.

Q & A

Q. What are the established synthetic routes for 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a fluorobenzoyl derivative with 4-methylpyridin-2-amine. For example, fluorobenzoyl chloride can react with 4-methylpyridin-2-amine under basic conditions (e.g., NaHCO₃ or K₂CO₃) in anhydrous solvents like dichloromethane or THF. Optimization may include:

Q. What spectroscopic methods are used to characterize this compound, and how are key peaks interpreted?

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a precursor for fluorinated bioactive molecules. Its fluorobenzoyl group enhances lipophilicity and metabolic stability, making it valuable for:

- Enzyme inhibition : Fluorinated pyridines are common in kinase or nitric oxide synthase (iNOS) inhibitor design .

- Radiotracer development : ¹⁸F-labeled analogs (e.g., [¹⁸F]9 in ) enable PET imaging of disease biomarkers .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in fluorinated derivatives?

Q. What experimental designs are used to evaluate bioactivity in disease models, and how are contradictions addressed?

- In vitro assays : Competitive binding assays (e.g., iNOS inhibition) with IC₅₀ determination via fluorogenic substrates .

- In vivo models : LPS-induced inflammation in mice evaluates target engagement (e.g., lung uptake in PET imaging) .

- Contradiction resolution : Discrepancies between in vitro and in vivo data may arise from bioavailability. Pharmacokinetic studies (e.g., microPET biodistribution) clarify tissue-specific uptake .

Q. How can computational methods guide the design of fluorinated analogs with improved properties?

Q. What strategies mitigate challenges in fluorinated intermediate synthesis (e.g., stability, selectivity)?

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during fluorobenzoylation .

- Low-temperature reactions : Minimize defluorination or ring-opening side reactions .

- Fluorine-directed lithiation : Enhances regioselectivity in pyridine functionalization .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.